molecular formula C11H2Cl4N2O2S B102575 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione CAS No. 16131-68-3

4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione

Cat. No. B102575
CAS RN: 16131-68-3
M. Wt: 368 g/mol
InChI Key: IKOWLLJVZFQYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione, also known as TCID, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TCID belongs to the class of heterocyclic compounds, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The mechanism of action of 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.

Biochemical And Physiological Effects

4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. Moreover, 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione is its simplicity in synthesis, which makes it readily available for laboratory experiments. 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, the limitations of 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione include its low solubility in water, which can affect its bioavailability and limit its use in vivo. Moreover, the mechanism of action of 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione is not fully understood, which can hinder its development as a therapeutic agent.

Future Directions

For 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione research include the development of novel derivatives with improved solubility and bioavailability, the elucidation of its molecular targets and signaling pathways, and the evaluation of its efficacy in preclinical and clinical studies. Moreover, the application of 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione in other fields such as materials science and agrochemicals also warrants further investigation.
Conclusion:
In conclusion, 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione is a synthetic compound with unique properties and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The synthesis of 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione is a relatively simple and efficient process, and it exhibits a wide range of biological activities. However, further research is needed to fully understand its mechanism of action and optimize its pharmacological properties. The future directions for 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione research include the development of novel derivatives, the elucidation of its molecular targets, and the evaluation of its efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione involves the reaction of 2-aminothiazole with tetrachlorophthalic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione in high yield and purity. The synthesis of 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione is a relatively simple and efficient process, which makes it a viable option for large-scale production.

Scientific Research Applications

4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported the use of 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione as a lead compound for the development of novel drugs for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders.

properties

CAS RN

16131-68-3

Product Name

4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione

Molecular Formula

C11H2Cl4N2O2S

Molecular Weight

368 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C11H2Cl4N2O2S/c12-5-3-4(6(13)8(15)7(5)14)10(19)17(9(3)18)11-16-1-2-20-11/h1-2H

InChI Key

IKOWLLJVZFQYDU-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Canonical SMILES

C1=CSC(=N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Other CAS RN

16131-68-3

synonyms

4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

Origin of Product

United States

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